N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide
Overview
Description
Scientific Research Applications
Anticonvulsant Studies
N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally similar to N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide, have been synthesized and evaluated for their anticonvulsant properties. These compounds demonstrated effectiveness against generalized seizures in mice models, with some isomers showing higher potency than standard drugs like phenytoin and valproate in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models (A. Idris, N. Ayeni, & Sallau, 2011).
Synthesis and Characterization
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide, another structurally related compound, was synthesized and characterized using various techniques including NMR, UV, and mass spectral data. This research contributes to the understanding of the synthesis process and characterization of chlorine-containing ibuprofen derivatives (S. Manolov, I. Ivanov, D. Bojilov, & Yolina Kalinova, 2022).
Antimicrobial Properties
A study on arylsubstituted halogen(thiocyanato)amides, which are chemically related, revealed their potential as antimicrobial agents. These compounds demonstrated antibacterial and antomycotic activity, highlighting their relevance in the development of new antimicrobial agents (V. Baranovskyi, R. Symchak, O. Pokryshko, S. Klymnyuk, & B. Grishchuk, 2018).
Nonlinear Optical Material
The compound N-(2-Chlorophenyl)-(1-Propanamide), closely related to the query compound, has been studied for its potential as a nonlinear optical material. This study involved the growth of crystals and their characterization, providing insights into the material's electro-optic and nonlinear optical properties (S. Prabhu, P. Rao, S. Bhat, V. Upadyaya, & S. Inamdar, 2001).
Antimicrobial and Cytotoxic Activities
Another study synthesized novel thiazole derivatives, including N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide, and evaluated their antimicrobial and cytotoxic activities. Some compounds showed high antibacterial and anticandidal effects, as well as cytotoxicity against certain human leukemia cells (Sam Dawbaa, A. Evren, Z. Cantürk, & L. Yurttaş, 2021).
Malaria Treatment
Research involving aminoacetamide scaffolds, including N‐(3‐chloro‐4‐fluorophenyl)‐2‐methyl‐2‐{[4‐methyl‐3‐(morpholinosulfonyl)phenyl]amino}propanamide, was conducted to optimize treatments against Plasmodium falciparum. This work contributes to the search for effective malaria treatments (Neil R. Norcross et al., 2019).
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-methylphenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-3-6-13(7-4-10)21-11(2)16(20)19-12-5-8-14(17)15(18)9-12/h3-9,11H,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNSYQWNMYEXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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